molecular formula C28H27ClN4O2 B2681206 5-(4-benzhydrylpiperazino)-4-chloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone CAS No. 477867-45-1

5-(4-benzhydrylpiperazino)-4-chloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone

Cat. No. B2681206
CAS RN: 477867-45-1
M. Wt: 487
InChI Key: WTZLHLGYVQWEFD-UHFFFAOYSA-N
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Description

5-(4-benzhydrylpiperazino)-4-chloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone, also known as 5-BHPP, is an organic compound with a wide range of scientific research applications. It is a highly versatile compound with a variety of uses in the laboratory, including its use in the synthesis of other compounds, as well as its ability to act as a catalyst in certain reactions.

Scientific Research Applications

Herbicidal Activity

Pyridazinone derivatives, including compounds similar to 5-(4-benzhydrylpiperazino)-4-chloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone, have been studied for their herbicidal activity. Hilton et al. (1969) found that certain pyridazinone chemicals inhibit photosynthesis in barley, which accounts for their phytotoxicity. These substances were compared to atrazine, a well-known herbicide, and showed unique properties like resistance to metabolic detoxication in plants and interference with chloroplast development (Hilton et al., 1969).

Antimicrobial and Antitumor Activity

Patel et al. (2011) explored the synthesis of new pyridine derivatives, including pyridazinone compounds, for their antimicrobial activity. These compounds exhibited variable and modest activity against bacteria and fungi, indicating their potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Nguyen et al. (1990) synthesized antineoplastic agents based on pyridazinone derivatives, showing promising antitumor activity in vitro and in vivo, highlighting their potential as cancer treatments (Nguyen et al., 1990).

Synthesis and Chemical Properties

The synthesis and evaluation of various pyridazinone derivatives have been a subject of interest due to their diverse biological activities. Soliman and El-Sakka (2011) described the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives, focusing on their potential chemical applications (Soliman & El-Sakka, 2011).

Analytical Methods

Dulak et al. (1967) developed chromatographic methods for the separation and quantitative determination of pyridazinone compounds, which could be applied to analyze the chemical structure and purity of compounds like 5-(4-benzhydrylpiperazino)-4-chloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone (Dulak, Kovač, & Rapos, 1967).

properties

IUPAC Name

5-(4-benzhydrylpiperazin-1-yl)-4-chloro-2-(4-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClN4O2/c1-35-24-14-12-23(13-15-24)33-28(34)26(29)25(20-30-33)31-16-18-32(19-17-31)27(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,20,27H,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZLHLGYVQWEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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